2-Chloro-4-(difluoromethyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(difluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVUDKTVDCDWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 4 Difluoromethyl Benzoic Acid
Strategies for the Introduction of the Carboxylic Acid Functionality on Halogenated Aromatics
A crucial step in the synthesis is the formation of the benzoic acid moiety. This can be achieved through several reliable methods starting from appropriately substituted aromatic precursors.
A common and direct method for creating the carboxylic acid group is the oxidation of a methyl group (or a substituted alkyl group) already present on the benzene (B151609) ring. The precursor for this route is 2-chloro-4-(difluoromethyl)toluene. This oxidation can be accomplished using various catalytic systems. For instance, a mixture of cobalt (II) acetate (B1210297) and manganese (II) acetate can be used to catalyze the reaction with oxygen, often under pressure and at elevated temperatures in a solvent like acetic acid. guidechem.com Another approach involves photocatalysis, where a substituted toluene (B28343) is irradiated with light in the presence of an acid catalyst and an oxygen source. justia.com A related strategy involves the oxidation of 2-chloro-4-(difluoromethyl)phenylacetic acid, which can be achieved using catalysts like magnesium acetate and cobalt acetate with dioxygen. google.com
| Method | Precursor | Key Reagents/Catalysts | Conditions |
| Catalytic Air Oxidation | 2-chloro-4-(difluoromethyl)toluene | Co(OAc)₂, Mn(OAc)₂, HBr | Acetic acid, high temperature, O₂ pressure guidechem.com |
| Photocatalytic Oxidation | 2-chloro-4-(difluoromethyl)toluene | Acid catalyst, photosensitizer | Acetonitrile (B52724)/water, light irradiation, O₂ justia.com |
| Substituted Alkyl Oxidation | 2-chloro-4-(difluoromethyl)phenylacetic acid | Magnesium acetate, Cobaltous diacetate | Dioxane, 60-65 °C, O₂ google.com |
Transition-metal catalyzed carbonylation represents a powerful method for converting aryl halides into carboxylic acids or their derivatives. researchgate.net In a potential synthesis of 2-Chloro-4-(difluoromethyl)benzoic acid, a di-halogenated precursor such as 1-bromo-2-chloro-4-(difluoromethyl)benzene (B3031022) could be utilized. Palladium-phosphine complexes are widely used as catalysts for such transformations. researchgate.net The reaction typically involves treating the aryl halide with carbon monoxide (CO) and a nucleophile (like water for the acid, or an alcohol for an ester) in the presence of a palladium catalyst and a base. The higher reactivity of the C-Br bond compared to the C-Cl bond would allow for regioselective carbonylation at the desired position.
The hydrolysis of a nitrile (–CN) or an ester (–COOR) group to a carboxylic acid is a fundamental transformation in organic synthesis. The synthesis of this compound can be achieved by hydrolyzing the corresponding nitrile, 2-chloro-4-(difluoromethyl)benzonitrile. This reaction can be carried out under either acidic or basic conditions. doubtnut.comaskfilo.com Acid-catalyzed hydrolysis typically involves heating the nitrile in an aqueous acid solution (e.g., H₂SO₄ or HCl). doubtnut.comembibe.com Base-catalyzed hydrolysis involves heating with an aqueous base like sodium hydroxide, which initially forms the carboxylate salt, followed by acidification to yield the final carboxylic acid. youtube.com Similarly, if the synthesis first produces a methyl or ethyl ester of the target acid, simple hydrolysis with acid or base will yield the final product.
Regioselective Chloro-Substitution on the Aromatic Ring
Achieving the correct 2-chloro substitution pattern on a 4-(difluoromethyl)benzoic acid scaffold requires careful control of regioselectivity. Direct chlorination of 4-(difluoromethyl)benzoic acid would likely lead to a mixture of isomers, as the carboxylic acid group is a meta-director while the difluoromethyl group is weakly ortho, para-directing. A more controlled, multi-step approach is often necessary. One such strategy involves using a directing group. For example, a synthesis could begin with an aniline (B41778) derivative. The amino group is a strong ortho, para-director, allowing for selective chlorination at the desired position. Following chlorination, the amino group can be converted into a chloro substituent via a diazotization reaction (Sandmeyer reaction). researchgate.netmdpi.com This sequence provides a high degree of regiochemical control.
Advanced Difluoromethylation Techniques Applicable to Benzoic Acid Precursors
The difluoromethyl (CF₂H) group is of significant interest in medicinal chemistry as it can act as a lipophilic hydrogen bond donor. nih.govnih.gov Advanced methods allow for the direct introduction of this group, sometimes by replacing another functional group.
Decarboxylative difluoromethylation is a modern synthetic strategy where a carboxylic acid group is replaced by a difluoromethyl group. nih.gov This approach is particularly useful as carboxylic acids are widely available starting materials. Various catalytic systems have been developed to achieve this transformation. Nickel-catalyzed protocols have shown broad functional group tolerance in converting alkyl carboxylic acids to difluoromethylated products. nih.gov More recently, visible-light photoredox catalysis has emerged as a powerful tool for radical difluoroalkylation reactions, including the decarboxylative difluoromethylation of α,β-unsaturated carboxylic acids. nih.gov These methods typically involve a photocatalyst, such as an iridium complex, and a difluoromethylating agent like ethyl bromodifluoroacetate. nih.gov While often applied to α,β-unsaturated or alkyl carboxylic acids, the principles of these reactions represent an advanced strategy for the synthesis of difluoromethylated aromatics.
| Catalytic System | Reaction Type | Key Features | Typical Reagents |
| Nickel Catalysis | Decarboxylative Cross-Coupling | Broad functional group tolerance nih.gov | Ni catalyst, ligand, difluoromethyl source |
| Photoredox Catalysis | Radical Decarboxylation | Mild reaction conditions using visible light nih.gov | Photocatalyst (e.g., fac-Ir(ppy)₃), difluoromethylating agent nih.gov |
Metal-Mediated and Catalyzed Difluoromethylation of Aryl Substrates
Transition metal catalysis provides a powerful tool for forming carbon-fluorine and carbon-carbon bonds, enabling the direct difluoromethylation of aryl substrates. Copper and palladium-based systems are particularly prominent in this area.
One effective strategy involves the copper-mediated cross-coupling of an aryl halide with a difluoromethyl source. For instance, the reaction of various aryl iodides with (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) in the presence of copper(I) iodide (CuI) and cesium fluoride (B91410) (CsF) affords difluoromethylarenes in high yields. nih.govacs.orgberkeley.edu This method is tolerant of a wide range of functional groups, including amines, ethers, amides, and esters, making it suitable for complex molecule synthesis. nih.gov While electron-deficient aryl iodides can be challenging substrates, electron-neutral and electron-rich systems, as well as sterically hindered ones, generally react efficiently. rsc.org
Nickel catalysis has also emerged as a cost-effective and efficient alternative for difluoromethylation. researchgate.net A notable development is the use of a stable, isolable difluoromethyl zinc reagent in combination with a nickel catalyst to difluoromethylate aryl iodides, bromides, and triflates at room temperature. scilit.com Furthermore, nickel-catalyzed methods have been developed for the cross-coupling of chlorodifluoromethane (B1668795) (ClCF₂H) with (hetero)aryl chlorides, proceeding under mild conditions with broad substrate scope. researchgate.net Palladium catalysts are also effective, particularly for the difluoromethylation of aryl boronic acids or aryl (pseudo)halides using sources like bromodifluoroacetate or ex situ-generated difluoroiodomethane (B73695) (ICF₂H). nih.govacs.org
| Catalyst System | Aryl Substrate | CF₂H Source | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| CuI / CsF | Aryl Iodide | TMSCF₂H | NMP, 24h | High | nih.gov |
| Nickel Catalyst | Aryl Iodide/Bromide | (DMPU)₂Zn(CF₂H)₂ | Room Temp | Good-Excellent | scilit.com |
| Pd(dba)₂ / BrettPhos | Aryl Chloride/Bromide | TMSCF₂H | - | Good | rsc.org |
| Nickel Catalyst | (Hetero)aryl Chloride | ClCF₂H | Mild | High Efficiency | researchgate.net |
Radical C-H Difluoromethylation Strategies for Aromatic Systems
Direct functionalization of carbon-hydrogen (C–H) bonds represents a highly atom-economical approach to synthesizing complex molecules. Radical C-H difluoromethylation has become a valuable strategy, often enabled by photoredox catalysis, which allows reactions to proceed under mild conditions using visible light. nih.gov
This method typically involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. Reagents such as sodium difluoromethanesulfinate (NaSO₂CF₂H) and difluoromethyl heteroaryl-sulfones are commonly used sources. mdpi.commdpi.com In a typical photoredox cycle, a photocatalyst, upon irradiation with light, initiates a single-electron transfer (SET) process with the precursor to generate the •CF₂H radical. princeton.edu This radical can then add to an aromatic system. princeton.edu
The scope of this methodology is broad, encompassing various heterocycles and arenes. acs.orgrsc.org The reactions are often performed under mild conditions, using organic dyes or metal complexes as photocatalysts and oxygen from the air as a green oxidant. nih.govacs.org This approach avoids the need for pre-functionalization of the aromatic substrate (e.g., conversion to an organohalide or organometallic reagent), making it highly efficient for late-stage modification of complex molecules. nih.gov Control experiments often confirm that the reaction is dependent on both light and the photocatalyst, underscoring the radical-mediated pathway. mdpi.comacs.org
| CF₂H Source | Catalyst/Initiator | Energy Source | Key Features | Reference |
|---|---|---|---|---|
| NaSO₂CF₂H | Organic Photocatalyst (e.g., Eosin Y) | Visible Light (Blue/Green LEDs) | Metal-free, uses O₂ as oxidant | nih.govmdpi.com |
| Difluoromethyl heteroaryl-sulfones | Ir- or Ru-based Photocatalyst | Visible Light | Effective for various heterocycles | mdpi.com |
| PPh₃(CF₂H)₂ | Erythrosin B | Visible Light (Blue LEDs) | Transition-metal-free | acs.org |
Nucleophilic Difluoromethylation Methods for Electrophilic Aromatic Rings
Nucleophilic difluoromethylation involves the reaction of a difluoromethyl anion equivalent with an electrophilic substrate. While direct aromatic substitution on an unactivated ring is difficult, this method is effective for aromatic systems that are sufficiently electron-poor or have been activated with appropriate directing or leaving groups.
One common approach generates difluorocarbene (:CF₂) as a transient intermediate, which can then be trapped by a nucleophile. cas.cn Reagents like sodium chlorodifluoroacetate or 2-chloro-2,2-difluoroacetophenone (B1203941) can serve as precursors to difluorocarbene under basic conditions. cas.cn While this is more commonly used for O-, N-, and S-difluoromethylation, its application to carbon nucleophiles is also established.
More direct nucleophilic difluoromethylating agents have also been developed. Functionalized difluoromethylsilanes, such as (difluoro(phenylthio)methyl)trimethylsilane (B1248937) (Me₃SiCF₂SPh), exhibit high reactivity towards carbonyls and can be adapted for other electrophiles. cas.cn Other reagents like difluoromethyl phenyl sulfone (PhSO₂CF₂H) can be deprotonated to form a nucleophilic species capable of reacting with electrophiles. cas.cn For aromatic systems, these methods are most applicable in scenarios like the Vicarious Nucleophilic Substitution (VNS) of hydrogen in nitroaromatics, where the strong electron-withdrawing group activates the ring towards nucleophilic attack.
Multi-Step Synthetic Pathways to this compound
The synthesis of a specifically substituted aromatic compound like this compound often requires a multi-step approach to install the functional groups with the correct regiochemistry.
A modular or convergent synthesis involves preparing key fragments of the target molecule separately and then coupling them in the final stages. For this compound, this could hypothetically involve a cross-coupling reaction between a difluoromethylated aromatic component and a chlorinated benzoic acid derivative.
For example, a Suzuki-Miyaura coupling could be envisioned between 4-(difluoromethyl)phenylboronic acid and a 2-chloro-iodobenzoic acid derivative. Such strategies rely on the commercial availability or efficient synthesis of these "building block" molecules. fluorochem.co.uk This approach is powerful for rapidly creating libraries of related compounds by mixing and matching different building blocks.
A linear, or sequential, synthesis involves building the molecule step-by-step on a single starting material. The order of reactions is critical to ensure correct regioselectivity, as the directing effects of existing substituents influence the position of subsequent modifications. youtube.com
A plausible pathway to this compound could start from a simpler precursor like 4-methyl-chlorobenzene. The synthesis might proceed as follows:
Difluoromethylation of the Methyl Group: The methyl group could be converted to a difluoromethyl group via radical halogenation followed by fluorination.
Oxidation: The aromatic ring could be functionalized with a group that can later be converted to a carboxylic acid. Alternatively, a precursor with a methyl group at the 1-position could be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). youtube.com
Chlorination/Carboxylation: Depending on the starting material, chlorination or introduction of the carboxylic acid (or a precursor) would be performed at the appropriate stage, guided by the directing effects of the substituents already present.
An alternative route, mirroring a patented synthesis for the trifluoromethyl analog, might start with 3,4-dichlorobenzotrifluoride (B146526). google.com This could undergo reactions to replace one chlorine with a precursor to the carboxylic acid, followed by transformation into the final product. google.com Similarly, syntheses of other halogenated benzoic acids often involve a sequence of nitration, reduction of the nitro group to an amine, diazotization, and finally a Sandmeyer-type reaction to install the desired halide or other functional group. googleapis.com
Optimization of Reaction Conditions for Improved Efficiency and Yield in Synthesis
Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, improving selectivity, and ensuring the process is efficient and scalable. scielo.brscielo.brchemrxiv.org Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reagents. scielo.br
Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of the metal (e.g., Pd, Cu, Ni) and the coordinating ligand can dramatically affect reactivity and selectivity. rsc.org For example, in palladium-catalyzed couplings, bulky electron-rich phosphine (B1218219) ligands like BrettPhos can be highly effective. rsc.org
Solvent Effects: The solvent can influence the solubility of reagents, reaction rates, and even the reaction pathway. Aprotic polar solvents like DMF or NMP are common in cross-coupling reactions, while greener alternatives like acetonitrile are continually being explored. nih.govscielo.br
Temperature and Time: These parameters are often interdependent. Higher temperatures can increase reaction rates but may also lead to decomposition of reagents or products. Optimization involves finding a balance that allows the reaction to proceed to completion in a reasonable timeframe without significant side-product formation. scielo.br
Stoichiometry and Additives: The relative amounts of the substrate, reagents, and catalyst are critical. In many cases, additives such as bases (e.g., CsF, K₂CO₃) or activators are required to facilitate a key step in the catalytic cycle. nih.gov For instance, in copper-mediated difluoromethylation with TMSCF₂H, CsF is essential for generating the active nucleophilic species. nih.gov
A systematic approach, where one parameter is varied while others are kept constant, is often used to identify the optimal conditions for a given transformation. scielo.br
| Parameter | Influence | Common Variables |
|---|---|---|
| Catalyst/Reagent | Affects reaction rate, selectivity, and functional group tolerance. | Different transition metals (Pd, Cu, Ni), oxidants (Ag₂O, K₂S₂O₈), photocatalysts (Ir, Ru, organic dyes). mdpi.comscielo.br |
| Solvent | Impacts solubility, reaction kinetics, and stability of intermediates. | Benzene, Dichloromethane, Acetonitrile, DMF, DMSO. nih.govscielo.br |
| Temperature | Controls reaction rate and can influence selectivity and side reactions. | Typically varied from room temperature to reflux conditions. |
| Reaction Time | Determines the extent of conversion to the product. | Monitored over hours to ensure completion without degradation. scielo.br |
| Stoichiometry | The ratio of reactants, catalysts, and additives affects efficiency and yield. | Varying equivalents of reagents (e.g., 0.5 to 2.0 equiv.). scielo.br |
Chemical Reactivity and Derivatization of 2 Chloro 4 Difluoromethyl Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a variety of compounds through esterification, amidation, reduction, and conversion to more reactive acid derivatives.
2-Chloro-4-(difluoromethyl)benzoic acid readily undergoes esterification with various alcohols under acidic conditions, a classic transformation known as Fischer esterification. This reaction typically requires a catalyst, such as sulfuric acid, and the removal of water to drive the equilibrium towards the formation of the corresponding ester.
Similarly, amidation can be achieved by reacting the carboxylic acid with primary or secondary amines. Due to the lower reactivity of carboxylic acids towards amines compared to acid chlorides, this conversion often necessitates the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide bond. An alternative, high-yielding route to amides involves the initial conversion of the carboxylic acid to its more reactive acid chloride derivative.
| Reaction Type | Reagent | Typical Conditions | Product Class |
|---|---|---|---|
| Esterification | Ethanol (C₂H₅OH) | H₂SO₄ (catalyst), Reflux | Ethyl 2-chloro-4-(difluoromethyl)benzoate |
| Amidation | Morpholine | DCC or EDC, Solvent (e.g., DCM) | (2-Chloro-4-(difluoromethyl)phenyl)(morpholino)methanone |
| Amidation | Aniline (B41778) | 1. SOCl₂ 2. Aniline, Base (e.g., Pyridine) | 2-Chloro-4-(difluoromethyl)-N-phenylbenzamide |
The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), will fully reduce the carboxylic acid to the corresponding benzyl (B1604629) alcohol, (2-chloro-4-(difluoromethyl)phenyl)methanol.
Selective reduction to the aldehyde, 2-chloro-4-(difluoromethyl)benzaldehyde, is more complex as aldehydes are readily reduced to alcohols. This transformation typically requires milder or more sterically hindered reducing agents or a multi-step process. One common strategy involves first converting the carboxylic acid to a derivative like an acid chloride or an ester, which can then be reduced to the aldehyde using specific reagents such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.
For many synthetic applications, the carboxylic acid must be converted into a more reactive intermediate. The most common activated derivative is the acid chloride. This compound can be efficiently converted to 2-chloro-4-(difluoromethyl)benzoyl chloride by treatment with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction replaces the hydroxyl (-OH) group with a chlorine atom, creating a highly reactive electrophile that is an excellent substrate for nucleophilic acyl substitution reactions with weak nucleophiles such as amines and alcohols.
Acid anhydrides can also be formed, typically through the dehydration of two carboxylic acid molecules at high temperatures or by reacting the carboxylic acid with its corresponding acid chloride in the presence of a non-nucleophilic base like pyridine.
Reactions of the Chloro Substituent on the Aromatic Ring
The chlorine atom attached to the aromatic ring serves as a versatile handle for introducing new functional groups through substitution or cross-coupling reactions.
While aryl halides are generally unreactive toward nucleophiles, the chloro substituent in this compound is activated towards nucleophilic aromatic substitution (SₙAr). This enhanced reactivity is due to the presence of strong electron-withdrawing groups—the difluoromethyl group at the para position and the carboxylic acid (or its derivative) at the ortho position. These groups stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction, lowering the activation energy for the substitution. youtube.comlibretexts.orgyoutube.com
This pathway allows for the direct displacement of the chloride ion by strong nucleophiles such as alkoxides, thiolates, and amines under relatively mild conditions, providing a direct route to a variety of substituted benzoic acid derivatives. nih.gov
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-4-(difluoromethyl)benzoic acid |
| Amine | Pyrrolidine | 2-(Pyrrolidin-1-yl)-4-(difluoromethyl)benzoic acid |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-4-(difluoromethyl)benzoic acid |
The chloro group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. wiley.com
Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to form biaryl compounds. For instance, reacting this compound with phenylboronic acid would yield 4-(difluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid. nih.govresearchgate.netmdpi.com
Heck Reaction : The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. For example, reacting the title compound with ethyl acrylate (B77674) could produce ethyl (E)-3-(2-carboxy-5-(difluoromethyl)phenyl)acrylate. mdpi.comlibretexts.org
Buchwald-Hartwig Amination : This reaction is a versatile method for forming carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. rsc.orgresearchgate.netresearchgate.net It requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a base. This provides an alternative to SₙAr for synthesizing arylamine derivatives, often under milder conditions and with a broader substrate scope.
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Bond Formed | Product Example |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Carbon-Carbon (Aryl-Aryl) | 4-(Difluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tolyl)₃ | Carbon-Carbon (Aryl-Vinyl) | 2-Styryl-4-(difluoromethyl)benzoic acid |
| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃/XPhos | Carbon-Nitrogen (Aryl-Amine) | 2-Morpholino-4-(difluoromethyl)benzoic acid |
Reactivity Profile of the Difluoromethyl Group (CF2H)
The difluoromethyl (CF2H) group is a unique functional group that significantly influences the electronic properties and reactivity of the aromatic ring. It is considered a bioisostere of hydroxyl, thiol, or amine groups, capable of modulating a molecule's lipophilicity and metabolic stability. nih.gov
The difluoromethyl group is recognized for its capacity to act as a hydrogen bond donor. researchgate.net This ability stems from the polarization of the C-H bond due to the presence of the two highly electronegative fluorine atoms. researchgate.net While weaker than conventional hydrogen bond donors like hydroxyl or amine groups, the CF2H group can form notable hydrogen bonding interactions. nih.gov Studies on difluoromethyl anisoles and thioanisoles have shown their hydrogen bond acidity to be comparable to that of anilines and thiophenols. nih.gov The strength of this hydrogen bonding can be influenced by the electronic nature of the surrounding molecular structure. nih.gov For instance, electron-withdrawing groups on an associated aromatic ring can enhance the hydrogen bond acidity of the difluoromethyl group. nih.gov
The hydrogen bond donating character of the CF2H group allows it to mimic the interactions of hydroxyl or thiol groups, which can be significant in biological contexts, such as enzyme-substrate binding. nih.gov
The difluoromethyl group is generally stable, yet it can be a site for further chemical modification under specific conditions. Deprotonation of the Ar-CF2H group can be achieved using a combination of a strong base and a Lewis acid, which then allows for the reaction of the resulting carbanion with various electrophiles. cornell.edu This approach provides a pathway to construct new benzylic Ar-CF2-R linkages. cornell.edu
Additionally, methods have been developed for the radiofluorination of difluoromethylarenes. One such strategy involves a C-H bromination to form an α-bromo-α-fluoroacetophenone, followed by a halogen-exchange reaction with [¹⁸F]fluoride. nih.gov This process is valuable in the synthesis of radiolabeled compounds for applications like positron emission tomography (PET). nih.govnih.gov
Electrophilic Aromatic Substitution Patterns on the Halogenated Benzoic Acid Core
The position of electrophilic attack on the aromatic ring of this compound is directed by the existing substituents: the chloro group, the difluoromethyl group, and the carboxylic acid group. In electrophilic aromatic substitution, electron-donating groups activate the ring and are typically ortho-, para-directing, while electron-withdrawing groups deactivate the ring and are generally meta-directing. wikipedia.orgwikipedia.org
Chloro Group: Halogens are an exception to the general rule. They are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. wikipedia.orgyoutube.com
Difluoromethyl Group: The CF2H group is considered to be an electron-withdrawing group and, therefore, deactivating and meta-directing.
Carboxylic Acid Group: The carboxyl group is a deactivating, meta-directing group.
Considering the positions of the substituents on this compound, the directing effects can be summarized as follows:
| Substituent | Position | Type | Directing Effect |
| -COOH | 1 | Deactivating | meta- |
| -Cl | 2 | Deactivating | ortho-, para- |
| -CF2H | 4 | Deactivating | meta- |
The combination of these directing effects will influence the regioselectivity of further substitution reactions on the aromatic ring. The most activating (or least deactivating) group generally controls the position of substitution. wou.edu In this case, all substituents are deactivating. The chloro group directs to its ortho (position 3) and para (position 5) positions. The carboxylic acid directs to its meta positions (positions 3 and 5). The difluoromethyl group directs to its meta positions (positions 3 and 5). Therefore, electrophilic aromatic substitution is most likely to occur at positions 3 and 5 of the benzene (B151609) ring.
Derivatization Strategies for Chromatographic and Spectroscopic Analysis
Derivatization is a common strategy to enhance the detectability and separation of molecules like this compound in analytical techniques such as high-performance liquid chromatography (HPLC) and spectroscopy. researchgate.net This typically involves reacting the carboxylic acid functionality to introduce a new chemical moiety with desirable properties.
To improve detection in UV-Vis or fluorescence spectroscopy, a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can be attached to the molecule. researchgate.netnih.govthermofisher.com For carboxylic acids, this is often achieved by converting the carboxyl group into an ester or an amide.
Common derivatizing agents include:
UV-Active Reagents: These reagents introduce a group that absorbs strongly in the UV region, enhancing detection by UV-Vis spectrophotometers. Examples include benzoyl chloride and its derivatives. sdiarticle4.com
Fluorescent Reagents: These reagents introduce a fluorescent tag, allowing for highly sensitive detection. nih.govthermofisher.com Commonly used fluorescent derivatization reagents for carboxylic acids include coumarin (B35378) analogues, anthracenes, and various commercially available reagents like 5-(Bromomethyl)fluorescein. nih.govthermofisher.com
The derivatization reaction typically involves an activation of the carboxylic acid, for example, with a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with the chromophoric or fluorophoric amine or alcohol. mdpi.comnih.gov
| Reagent Class | Example Reagent | Detection Method |
|---|---|---|
| Coumarin Analogues | 7-amino-4-methylcoumarin | Fluorescence |
| Alkyl Halides | 5-(Bromomethyl)fluorescein | Fluorescence |
| Diazoalkanes | - | UV/Fluorescence |
| Amines | Benzoyl Chloride | UV-Vis |
Since this compound does not possess a chiral center, this section will discuss the general principles of chiral derivatization for carboxylic acids, which would be applicable if a chiral center were present in a derivative of this compound.
Enantiomers, being stereoisomers that are non-superimposable mirror images, have identical physical properties in a non-chiral environment, making their separation challenging. libretexts.org Chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. libretexts.orgwikipedia.org These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC. libretexts.orgwikipedia.orgnih.govresearchgate.net
For carboxylic acids, chiral derivatization is typically achieved by forming an amide or ester with a chiral amine or alcohol. libretexts.org
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Derivative |
| (S)-Anabasine | Carboxylic Acid | Diastereomeric Amides |
| N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | Carboxylic Acid | Diastereomeric Amides |
| (+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (D-DBD-APy) | Carboxylic Acid | Diastereomeric Amides |
After separation of the diastereomers, the original enantiomers can be recovered if needed, or more commonly, the ratio of the diastereomers is used to determine the enantiomeric excess of the original sample. libretexts.org The choice of CDA is crucial and depends on factors such as reaction efficiency, the stability of the resulting diastereomers, and the analytical detection method. nih.govresearchgate.netrsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A complete NMR analysis of 2-Chloro-4-(difluoromethyl)benzoic acid would involve a suite of one- and two-dimensional experiments.
¹H, ¹³C, and ¹⁹F NMR for Chemical Shift and Spin-Spin Coupling Analysis
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the proton of the difluoromethyl group. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the neighboring protons on the benzene (B151609) ring. The proton of the -CHF₂ group would appear as a triplet due to coupling with the two fluorine atoms. The acidic proton of the carboxylic acid group would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine, difluoromethyl, and carboxylic acid groups. The carbon of the -CHF₂ group would exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is crucial for characterizing the difluoromethyl group. It would be expected to show a doublet, resulting from coupling to the single proton of the -CHF₂ group.
A representative table for hypothetical NMR data is presented below to illustrate the expected format.
Table 1: Hypothetical NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 10.5 - 12.0 | br s | - | COOH |
| ¹H | 7.8 - 8.1 | m | - | Aromatic-H |
| ¹H | 7.5 - 7.7 | m | - | Aromatic-H |
| ¹H | 6.8 - 7.1 | t | J(H,F) = 55-60 | CHF₂ |
| ¹³C | 165 - 170 | s | - | COOH |
| ¹³C | 130 - 145 | m | - | Aromatic-C |
| ¹³C | 115 - 130 | t | J(C,F) = 235-245 | CHF₂ |
| ¹⁹F | -110 to -130 | d | J(F,H) = 55-60 | CHF₂ |
Note: This data is predictive and not based on experimental results.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to establish the relative positions of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons attached to hydrogen.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy provides insight into the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A sharp and intense C=O stretching band would appear around 1700 cm⁻¹. The C-Cl, C-F, and aromatic C-H and C=C stretching and bending vibrations would also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretch would also be visible, and the aromatic ring vibrations often give strong Raman signals.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C=O stretch | 1680 - 1720 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |
| C-F stretch | 1000 - 1150 | Strong |
| C-Cl stretch | 700 - 850 | Medium |
Note: This data is predictive and not based on experimental results.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₈H₅ClF₂O₂), the expected exact mass would be approximately 206.00 g/mol .
Molecular Ion Peak ([M]⁺): The mass spectrum would show a molecular ion peak. Due to the presence of chlorine, this peak would be accompanied by an isotope peak ([M+2]⁺) with roughly one-third the intensity of the main peak, which is characteristic of a monochlorinated compound.
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17), the carboxylic acid group (-COOH, M-45), and carbon monoxide from the acylium ion. The loss of COOH would lead to a prominent fragment corresponding to the 2-chloro-4-(difluoromethyl)phenyl cation.
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique yields precise three-dimensional coordinates of all atoms in the crystal lattice.
Molecular Conformation, Bond Lengths, and Bond Angles
The crystallographic data would reveal:
Molecular Conformation: The dihedral angles between the carboxylic acid group and the benzene ring, and the orientation of the difluoromethyl group. It is common for benzoic acids to form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-Cl, C-F, C=O, C-O) and bond angles would be obtained. These experimental values can be compared with theoretical calculations and data from similar structures to understand the electronic effects of the substituents on the molecular geometry.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen-Bonded Dimers)
While a specific crystallographic study for this compound is not publicly available, a detailed analysis of its structural analogs and the well-documented behavior of substituted benzoic acids allows for a robust prediction of its intermolecular interactions and crystal packing motifs. The predominant interaction is anticipated to be the formation of centrosymmetric hydrogen-bonded dimers, a characteristic feature of carboxylic acids in the solid state. aip.orgquora.comresearchgate.net
The crystal structure of benzoic acid derivatives is largely governed by the strong tendency of the carboxylic acid groups to form dimers through a pair of O—H⋯O hydrogen bonds. aip.orgquora.com This interaction creates a stable, planar eight-membered ring. In the case of this compound, it is expected that two molecules will associate in a head-to-tail arrangement, as is common for this class of compounds.
Detailed crystallographic studies of closely related compounds, such as 2-chlorobenzoic acid and various fluorinated benzoic acids, provide insight into the likely geometry of these interactions. For instance, studies on other halogenated benzoic acids reveal the formation of hydrogen-bonded ribbons or discrete dimeric structures. rsc.orgnih.gov Similarly, research on trifluoromethyl-substituted benzoic acids has characterized the typical head-to-tail dimeric association with specific hydrogen-bonding distances. researchgate.net
Based on the analysis of related structures, the key parameters for the hydrogen-bonded dimer of this compound can be predicted. The table below provides an interactive overview of expected values for these interactions, derived from crystallographic data of analogous compounds.
| Interaction Type | Donor Atom | Acceptor Atom | Predicted Distance (Å) | Predicted Angle (°) |
| Hydrogen Bond | O-H | O=C | 2.6 - 2.7 | 170 - 180 |
| Halogen Interaction | C-Cl | C-Cl | > 3.5 | - |
| Fluorine Interaction | C-F | H-C | > 2.4 | > 110 |
Table 1. Predicted Intermolecular Interaction Parameters for this compound.
Computational and Theoretical Studies on 2 Chloro 4 Difluoromethyl Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry for predicting molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. For a molecule like 2-Chloro-4-(difluoromethyl)benzoic acid, DFT calculations are essential for a fundamental understanding of its chemical nature.
Geometry Optimization and Conformational Landscape Analysis
The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. For this compound, this process involves determining the precise bond lengths, bond angles, and dihedral angles.
A key aspect of this analysis is the exploration of the conformational landscape, particularly concerning the orientation of the carboxylic acid (-COOH) and difluoromethyl (-CHF₂) groups. The rotation around the C-C bond connecting the carboxylic group to the benzene (B151609) ring and the C-C bond of the difluoromethyl group gives rise to different conformers.
Carboxylic Group Orientation: The carboxylic group can exist in cis and trans conformations related to the C-O-H dihedral angle. Typically, the cis conformer, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, is significantly more stable. However, interactions with adjacent substituents, like the ortho-chlorine atom in this molecule, can influence the relative energies and rotational barriers. Studies on 2-chlorobenzoic acid have shown that the minimum energy structures are non-planar, with the carboxylic group twisted out of the plane of the benzene ring to minimize steric repulsion between the chlorine atom and the carboxylic group. mdpi.com
Difluoromethyl Group Rotation: The rotation of the -CHF₂ group will also be analyzed to identify the most stable orientation relative to the benzene ring.
The optimization calculations would yield the relative energies of these conformers, identifying the global minimum energy structure, which represents the most populated conformation at equilibrium.
Table 1: Representative Optimized Geometrical Parameters for Substituted Benzoic Acids (Illustrative) Note: This table presents typical bond lengths and angles for analogous compounds as specific calculated data for this compound is not available. The values are based on DFT calculations (e.g., B3LYP/6-311++G(d,p) level of theory).
| Parameter | Bond/Angle | Typical Value |
| Bond Lengths (Å) | C-Cl | ~1.74 |
| C-C (aromatic) | ~1.39 - 1.41 | |
| C-C (carboxyl) | ~1.49 | |
| C=O | ~1.21 | |
| C-O | ~1.35 | |
| C-C (difluoromethyl) | ~1.51 | |
| C-F | ~1.36 | |
| **Bond Angles (°) ** | C-C-Cl | ~121 |
| C-C-C (aromatic) | ~118 - 122 | |
| C-C=O | ~123 | |
| C-C-O | ~115 | |
| Dihedral Angles (°) | C-C-C=O | Twisted (non-zero) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Localizations)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.orgcureffi.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the carboxylic acid group. The LUMO, conversely, would likely be distributed over the aromatic ring and the electron-withdrawing carboxylic acid group. The presence of the electronegative chlorine and difluoromethyl groups would lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid, and would significantly influence the HOMO-LUMO gap. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzoic Acid Note: These values are representative and intended for illustrative purposes, based on typical DFT calculations for similar aromatic compounds.
| Orbital | Energy (eV) | Description |
| HOMO | ~ -7.0 | Highest Occupied Molecular Orbital (Electron Donor) |
| LUMO | ~ -1.5 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 | Indicator of Chemical Reactivity and Stability |
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. youtube.com The MEP surface is color-coded to represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are prone to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
In the MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen of the carboxylic acid group, making it the primary site for electrophilic attack or hydrogen bonding interactions. The most positive potential (blue) would be located on the acidic hydrogen of the carboxylic group, highlighting its susceptibility to deprotonation by a base. The electron-withdrawing effects of the chlorine and difluoromethyl groups would also create regions of moderately positive potential on the aromatic ring, influencing its interaction with nucleophiles. researchgate.netwalisongo.ac.id
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
NBO analysis is particularly useful for quantifying intermolecular and intramolecular interactions. For this compound, it can be used to study:
Hyperconjugative Interactions: It can reveal stabilizing interactions, such as the delocalization of electron density from lone pairs on the oxygen or chlorine atoms into antibonding orbitals of adjacent bonds (e.g., n(O) → σ(C-C) or n(Cl) → σ(C-C)).
Intramolecular Hydrogen Bonding: The analysis can quantify the strength of any potential weak hydrogen bond between the ortho-chlorine and the carboxylic acid hydrogen, or between the fluorine atoms and nearby hydrogens.
Charge Distribution: NBO provides a more chemically intuitive picture of atomic charges compared to other methods, helping to rationalize the MEP results and predict reactivity.
Ab Initio and Semi-Empirical Methods for Advanced Quantum Chemical Property Prediction
Beyond DFT, other computational methods can be employed to predict various properties of this compound.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results, especially for properties where DFT might be less reliable. They are often used as a benchmark for DFT calculations. For instance, high-level ab initio calculations could be used to obtain a very precise value for the gas-phase acidity of the molecule. cdnsciencepub.comcdnsciencepub.comnih.gov
Semi-Empirical Methods: Methods like AM1, PM3, and PM7 use a simpler formulation of the Schrödinger equation and incorporate parameters derived from experimental data. They are much faster than DFT or ab initio methods, making them suitable for preliminary calculations on very large systems or for high-throughput screening. However, their accuracy is generally lower. They could be used for an initial, rapid conformational search of this compound before refining the results with more accurate methods.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
While quantum mechanical methods are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, including its interactions with its environment. ucl.ac.uk
An MD simulation of this compound would involve:
Force Field Parametrization: Assigning a classical force field (like GAFF or CHARMM) to describe the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.
Solvation: Placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or a nonpolar solvent) to mimic solution-phase conditions.
Simulation: Solving Newton's equations of motion for every atom in the system over a period of nanoseconds or microseconds.
From the resulting trajectory, one can analyze:
Conformational Dynamics: How the molecule flexes and how the carboxylic acid and difluoromethyl groups rotate and interconvert between different conformations in solution.
Solvent Effects: How solvent molecules arrange themselves around the solute (the radial distribution function) and how specific interactions, like hydrogen bonds between the carboxylic acid group and water, influence the molecule's structure and dynamics. rsc.orgresearchgate.net This is crucial for understanding properties like solubility and acidity in different media.
Aggregation: MD simulations can also be used to study how multiple molecules of this compound might interact with each other in solution to form dimers or larger aggregates, which is often a precursor to crystallization.
Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Experimental Validation
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, which is invaluable for experimental validation and structural elucidation. Density Functional Theory (DFT) is the most common and reliable method for these predictions, often paired with various functionals and basis sets to achieve a balance between accuracy and computational cost.
The standard workflow for predicting spectroscopic parameters begins with the optimization of the molecule's three-dimensional geometry. Functionals such as B3LYP or M06-2X with basis sets like 6-311++G(d,p) are typically employed to find the lowest energy conformation. ucl.ac.uk Once the geometry is optimized, the spectroscopic properties are calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts. ucl.ac.uk These calculations are usually benchmarked against known experimental data for similar compounds to ensure accuracy. github.io For this compound, the predicted chemical shifts would be crucial for assigning the signals in an experimental spectrum. The calculations would account for the electronic effects of the chloro, difluoromethyl, and carboxylic acid groups on the aromatic ring.
Below is an interactive table showing the type of data generated from such a computational study. The values are illustrative, based on typical DFT predictions for substituted benzoic acids.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl H (COOH) | 12.0 - 13.5 | - |
| Aromatic H | 7.5 - 8.2 | - |
| Difluoromethyl H | 6.5 - 7.5 (triplet) | - |
| Carboxyl C (COOH) | - | 165 - 170 |
| Aromatic C-Cl | - | 130 - 135 |
| Aromatic C-CF₂H | - | 125 - 130 (triplet) |
| Aromatic C-H | - | 120 - 130 |
| Aromatic C-COOH | - | 130 - 135 |
| Difluoromethyl C | - | 110 - 115 (triplet) |
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net The predicted spectrum allows for the assignment of vibrational modes observed in experimental FTIR spectroscopy.
Key predicted vibrational frequencies for this compound would include:
O-H Stretch (Carboxylic Acid): A broad band predicted in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded dimer common for carboxylic acids. libretexts.orgdocbrown.info
C=O Stretch (Carbonyl): An intense band predicted around 1700-1730 cm⁻¹, its position influenced by conjugation with the aromatic ring. libretexts.org
C-F Stretches (Difluoromethyl): Strong absorptions typically predicted in the 1000-1200 cm⁻¹ range. spectroscopyonline.com
C-Cl Stretch: A strong band predicted in the lower frequency region, typically 600-800 cm⁻¹. spectroscopyonline.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. soton.ac.ukresearchgate.net These calculations provide the excitation energies (wavelengths of maximum absorbance, λmax) and the oscillator strengths (related to the intensity of the absorption). mdpi.com For aromatic compounds like this, transitions such as π→π* are typically predicted, which are characteristic of the benzene ring. The presence of substituents would be predicted to cause shifts in the absorption maxima compared to unsubstituted benzoic acid.
Theoretical Elucidation of Reaction Mechanisms Involving the Compound
Theoretical chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including transition states, intermediates, and activation energies. For this compound, several reaction types can be explored computationally.
Reactions at the Carboxylic Acid Group: The carboxylic acid functional group is a primary site for reactions such as esterification, amidation, and decarboxylation. Theoretical studies, again using DFT, can model these reaction pathways. For instance, the mechanism of decarboxylation, which can occur thermally or with catalysts, has been studied for benzoic acid itself. ajgreenchem.comacs.org Computational modeling can determine the energy barriers for direct or stepwise decarboxylation pathways, revealing how the chloro and difluoromethyl substituents might influence the reaction rate by altering the electronic stability of intermediates and transition states. acs.org
Reactions on the Aromatic Ring: The aromatic ring can undergo reactions such as electrophilic substitution or radical attack. The existing substituents heavily influence the regioselectivity and rate of these reactions. The carboxylic acid group is deactivating and meta-directing, while the chloro group is deactivating but ortho-, para-directing. The difluoromethyl group is also deactivating. Computational models can be used to:
Calculate the electron density on the aromatic ring to predict sites susceptible to electrophilic or nucleophilic attack.
Model the reaction pathways for radical attack, such as by hydroxyl radicals (•OH), which is relevant in atmospheric chemistry and advanced oxidation processes. rsc.orgnih.gov Studies on benzoic acid show that such reactions proceed via the formation of pre-reactive complexes and that addition to the ring is often favored over hydrogen abstraction. rsc.orgsci-hub.st
Reactions Involving the Difluoromethyl Group: The synthesis of difluoromethylated arenes often involves radical pathways or the use of difluorocarbene. nih.govorgsyn.org Theoretical studies can elucidate the mechanisms of these reactions. For example, a plausible synthesis route could involve the reaction of a precursor molecule with a difluoromethyl radical source. Computational modeling can map the potential energy surface of this reaction, identifying the transition state for the C-C bond formation and calculating the reaction's thermodynamic favorability. The stability of radical intermediates on the aromatic ring, as influenced by the other substituents, would be a key factor determining the reaction's success and regioselectivity. mdpi.comrsc.org
By employing these computational approaches, a detailed understanding of the structure, spectroscopy, and reactivity of this compound can be achieved, guiding experimental work and enabling its application in various fields of chemistry.
Applications in Advanced Organic Synthesis and Agrochemical Research
Role as a Key Synthetic Intermediate for the Production of Fluorinated Aromatic Compounds
Fluorinated aromatic compounds are a cornerstone of modern fine chemical manufacturing, finding extensive use in pharmaceuticals, agrochemicals, and materials science. lookchem.com Within this class, 2-Chloro-4-(difluoromethyl)benzoic acid stands out as a valuable intermediate. The presence of multiple reactive sites on the benzene (B151609) ring allows for its elaboration into a wide array of more complex derivatives. Fluorinated benzoic acids are frequently employed as foundational intermediates in multi-step synthetic sequences. lookchem.comguidechem.com The strategic placement of the chloro and difluoromethyl groups influences the reactivity of the molecule and imparts specific, desirable properties to the final products.
Triketone Herbicides: This class of herbicides acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov The core structure of many triketone herbicides is derived from a substituted benzoyl group coupled with a cyclic dione (B5365651) or trione (B1666649) moiety. For instance, the synthesis of related commercial herbicides often involves intermediates like 2-chloro-4-methylsulfonylbenzoic acid. google.comresearchgate.net By analogy, this compound serves as an advanced precursor for novel HPPD-inhibiting herbicides. The difluoromethyl group, acting as a lipophilic hydrogen bond donor, can modify the binding affinity of the herbicide to the target enzyme, potentially leading to improved activity or a different weed control spectrum. researchgate.netrsc.org
Diphenyl Ethers: Diphenyl ether herbicides are another significant class of agrochemicals, known for inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. nih.gov The synthesis of these molecules often involves the coupling of a substituted phenol (B47542) with a substituted nitrobenzene (B124822) derivative. Halogenated benzoic acids, such as 2-Chloro-4-fluorobenzoic acid, are documented intermediates in the synthesis of diphenyl ether herbicides. guidechem.com this compound can be chemically modified and incorporated into diphenyl ether scaffolds to create new active ingredients. The trifluoromethyl group, closely related to the difluoromethyl group, is a common feature in commercial diphenyl ether herbicides like Acifluorfen, highlighting the importance of such fluorinated substituents in achieving high herbicidal activity. nih.govnih.gov
Beyond its role in established agrochemical scaffolds, this compound is a versatile building block for creating novel and complex molecular structures. ossila.com In medicinal chemistry and drug discovery, fluorinated building blocks are used to generate libraries of compounds for screening against various biological targets. lookchem.comossila.com The defined stereochemistry and electronic properties of the 2-chloro-4-(difluoromethyl)benzoyl fragment can be used to systematically probe structure-activity relationships (SAR). Its carboxylic acid handle allows for straightforward attachment to other molecular scaffolds through common synthetic transformations, enabling the construction of diverse and elaborate molecules for pharmaceutical and biological evaluation. ossila.com
Strategies for Incorporating the 2-Chloro-4-(difluoromethyl)benzoyl Moiety into Target Molecules
The incorporation of the 2-chloro-4-(difluoromethyl)benzoyl moiety into a larger molecule primarily leverages the reactivity of its carboxylic acid functional group. Standard organic chemistry transformations can be employed to form new bonds, with the aromatic ring and its substituents typically remaining stable under these conditions.
Key synthetic strategies include:
Acyl Chloride Formation: The carboxylic acid can be readily converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride is a highly versatile intermediate that can react with a wide range of nucleophiles.
Amide Bond Formation (Amidation): The acyl chloride, or the carboxylic acid itself using coupling agents (e.g., DCC, EDC), can be reacted with primary or secondary amines to form robust amide bonds. This is one of the most common methods for integrating the benzoyl moiety into peptides, heterocycles, and other nitrogen-containing structures.
Ester Bond Formation (Esterification): Reaction of the acyl chloride or acid with alcohols leads to the formation of esters. This is a key step in the synthesis of certain active ingredients and can also be used as a protecting group strategy during a multi-step synthesis. nih.gov
| Reaction Type | Reagents | Bond Formed | Primary Application |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | -COCl | Activation of the carboxylic acid for subsequent reactions. |
| Amidation | Amines (R-NH₂), Coupling Agents (e.g., EDC) | -CONH-R | Synthesis of agrochemicals, pharmaceuticals, and complex amides. |
| Esterification | Alcohols (R-OH), Acid Catalyst | -COO-R | Synthesis of active esters and use as protecting groups. nih.gov |
Influence of Fluorine Substitution on the Synthetic Pathways and Chemical Reactivity of Agrochemical Intermediates (Academic Perspective)
The introduction of a difluoromethyl (CHF₂) group onto an aromatic ring profoundly alters its electronic properties and reactivity, which is a key consideration in the design of synthetic pathways for agrochemical intermediates. rsc.org
From an academic perspective, the influence of the CHF₂ group can be summarized as follows:
Electronic Effects: The two fluorine atoms make the CHF₂ group strongly electron-withdrawing through the inductive effect. This effect deactivates the aromatic ring towards electrophilic aromatic substitution and influences the regioselectivity of such reactions. The increased acidity of the benzoic acid proton is another consequence of this electron-withdrawing character.
Stereoelectronic Properties: The CHF₂ group is considered a lipophilic hydrogen bond donor. researchgate.netrsc.org Unlike the trifluoromethyl (CF₃) group, the hydrogen atom on the difluoromethyl group can participate in hydrogen bonding interactions with biological receptors, such as enzymes or proteins. This unique capability can lead to enhanced binding affinity and biological activity.
Bioisosterism: In medicinal and agrochemical design, the CHF₂ group is often used as a bioisostere for hydroxyl (-OH), thiol (-SH), or amino (-NH₂) groups. rsc.org It mimics the size and hydrogen-bonding potential of these groups but offers greater lipophilicity and metabolic stability, as the C-F bond is significantly stronger than C-H or C-O bonds and is resistant to oxidative metabolism.
| Property | Influence of Difluoromethyl (CHF₂) Group | Consequence in Synthesis & Application |
|---|---|---|
| Electronic Nature | Strongly electron-withdrawing (inductive effect). | Increases acidity of carboxylic acid; deactivates aromatic ring. rsc.org |
| Hydrogen Bonding | Acts as a lipophilic hydrogen bond donor. researchgate.netrsc.org | Can enhance binding to target enzymes and receptors. |
| Lipophilicity | Increases lipophilicity compared to non-fluorinated analogues. | Affects solubility, membrane permeability, and transport of the molecule. |
| Metabolic Stability | The C-F bond is highly stable to metabolic oxidation. | Increases the biological half-life of the final agrochemical product. |
Development of Novel Synthetic Methodologies Leveraging the Unique Features of the Compound
The growing importance of difluoromethylated compounds has spurred the development of novel synthetic methods for their preparation. rsc.orgrsc.org While this compound is an intermediate, its own synthesis relies on modern fluoroalkylation techniques. Research in this area focuses on improving efficiency, safety, and cost-effectiveness.
Recent advancements relevant to the synthesis of such intermediates include:
Direct C-H Difluoromethylation: Modern methods, often employing photoredox catalysis or transition-metal catalysts, allow for the direct installation of a CHF₂ group onto an aromatic ring, bypassing the need for pre-functionalized substrates. rsc.orgnih.gov These techniques offer more efficient and atom-economical routes to key building blocks.
Difluorocarbene Chemistry: Reagents that generate difluorocarbene (:CF₂) are used to synthesize difluoromethyl ethers and other related structures. acs.org The development of new, safer, and more manageable difluorocarbene precursors is an active area of research.
Process Optimization: For industrial-scale synthesis, methodologies are continuously refined to improve yields, reduce reaction times, and utilize milder, safer reaction conditions. Patents for structurally similar compounds, such as 2-chloro-4-trifluoromethylbenzoic acid, often detail process improvements like optimized catalyst systems and reaction parameters to enhance scalability and reduce costs. google.com
These evolving synthetic strategies ensure a reliable supply of complex building blocks like this compound for research and development in the life sciences.
Exploration of the Compound's Potential in Advanced Materials Research
While the primary applications of this compound are in the agrochemical and pharmaceutical sectors, its unique properties suggest potential utility in advanced materials research. mdpi.comchemscene.com Fluorinated organic compounds are known for their distinct characteristics, including high thermal stability, hydrophobicity, and unique electronic properties.
Potential areas of exploration for this compound and its derivatives include:
Fluorinated Polymers: The incorporation of fluorinated monomers into polymers can enhance their thermal resistance, chemical inertness, and surface properties (e.g., creating hydrophobic or oleophobic surfaces). This benzoic acid derivative could serve as a monomer or an additive in the synthesis of specialty polymers.
Liquid Crystals: The rigid structure and strong dipole moment associated with the C-F and C-Cl bonds could make derivatives of this compound suitable candidates for components in liquid crystal mixtures.
Electronic Materials: Aromatic carboxylic acids are used in the synthesis of metal-organic frameworks (MOFs) and other functional materials. The electronic effects of the fluorine and chlorine substituents could be leveraged to tune the properties of such materials for applications in electronics or catalysis.
Currently, the use of this compound in materials science is largely exploratory, but the fundamental properties of fluorinated aromatics suggest it is a promising area for future research. researchgate.netmdpi.com
Environmental Fate and Transformation in Academic Research
Abiotic Degradation Pathways in Environmental Matrices (e.g., Photolysis, Hydrolysis)
Abiotic degradation involves chemical transformation without the intervention of living organisms. For 2-Chloro-4-(difluoromethyl)benzoic acid, the key abiotic pathways are likely hydrolysis and photolysis.
Hydrolysis: The stability of the compound in aqueous environments is significantly influenced by pH. Studies on structurally related compounds, such as 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate, indicate that hydrolysis is pH-dependent, with degradation occurring more rapidly under alkaline conditions. epa.gov For instance, the half-life of this related compound was found to be significantly shorter at pH 9 compared to neutral or acidic conditions. epa.gov While the difluoromethyl group's stability may differ from the trifluoromethyl group, the principle of base-catalyzed hydrolysis of the ester linkage (if present in a parent compound) or other functional groups is a relevant degradation pathway.
Photolysis: Photodegradation, or photolysis, is another crucial abiotic pathway, particularly in sunlit surface waters. Ultraviolet (UV) radiation can induce the breakdown of aromatic compounds. Research on the photolysis of other chlorinated benzoic acid derivatives demonstrates that they can undergo degradation upon exposure to UV light. nih.gov The process can involve the cleavage of the carbon-chlorine bond or transformation of the aromatic ring. The specific rate and products of photolysis for this compound would depend on factors like water clarity, depth, and the presence of photosensitizing substances in the environment.
Biotransformation and Biodegradation Studies in Model Environmental Systems
The breakdown of this compound by microorganisms is a critical pathway for its removal from the environment. Studies on various chlorobenzoic acids and fluorinated aromatic compounds in soil and water systems have identified several microbial species capable of this process. jbarbiomed.comnih.gov
Microorganisms such as Pseudomonas, Streptomyces, and the fungus Cunninghamella elegans have been shown to transform halogenated benzoic acids. nih.govtandfonline.com The biodegradation of 2-chlorobenzoic acid, for example, has been observed in soil columns inoculated with Pseudomonas stutzeri, with the compound disappearing within 8 days. nih.gov
The typical aerobic degradation pathway for such compounds involves enzymatic action, often initiated by dioxygenases that hydroxylate the aromatic ring. jbarbiomed.comresearchgate.net This leads to the formation of catechol or substituted catechols, which are then susceptible to ring cleavage through either ortho or meta pathways, ultimately breaking down the molecule into simpler aliphatic compounds. jbarbiomed.comresearchgate.net The presence of the difluoromethyl group may influence the rate and pathway of biodegradation, as fluorinated substituents can sometimes increase resistance to microbial attack. However, some microbes have demonstrated the ability to metabolize fluorinated organic compounds. tandfonline.com For instance, Cunninghamella elegans can efficiently reduce fluorinated benzoic acids to their corresponding benzyl (B1604629) alcohols, while Streptomyces sp. can convert them to benzamides. tandfonline.com
The table below summarizes findings from studies on analogous compounds.
| Compound Class | Model System | Key Findings | Reference(s) |
| Chlorobenzoic Acids | Soil Columns (Pseudomonas stutzeri) | Complete disappearance of 2-chlorobenzoic acid within 8 days. | nih.gov |
| Chlorobenzoic Acids | Wastewater Isolate (A. hydrophila) | Degradation via ortho ring-cleavage pathway. | jbarbiomed.com |
| Fluorinated Benzoic Acids | Fungal Culture (Cunninghamella elegans) | Efficient reduction to corresponding benzyl alcohols. | tandfonline.com |
| Fluorinated Benzoic Acids | Bacterial Culture (Streptomyces sp.) | High-efficiency conversion to corresponding benzamides. | tandfonline.com |
Modeling of Environmental Transport and Compartment Distribution (e.g., Soil, Water, Air)
Predicting the movement and distribution of this compound in the environment relies on mathematical models that incorporate the compound's physicochemical properties and environmental characteristics. While specific models for this exact compound are not widely published, the principles are well-established from studies of other persistent organic pollutants. nih.gov
Environmental fate and transport models like AERMOD, PRZM-3, and MODFLOW are used to simulate distribution in air, soil (vadose zone), and groundwater, respectively. nih.gov To apply these models to this compound, key compound-specific parameters are required, including:
Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value determines the compound's tendency to adsorb to soil and sediment particles versus remaining dissolved in water. usgs.gov
Octanol-Water Partition Coefficient (Kow): This indicates the compound's lipophilicity and potential to bioaccumulate. usgs.gov
Henry's Law Constant (H): This describes the partitioning between air and water, indicating its potential for volatilization. usgs.gov
Based on its structure as a carboxylic acid, it is expected to be relatively water-soluble, especially under neutral to alkaline pH where the carboxyl group is deprotonated. This would suggest higher mobility in water and potentially lower adsorption to soil organic matter compared to more non-polar contaminants.
Identification and Characterization of Transformation Products and Metabolites (non-toxicological focus)
The degradation of this compound, whether through abiotic or biotic pathways, results in the formation of various transformation products and metabolites. Based on research into similar compounds, several potential products can be anticipated. researchgate.netnih.gov
Hydroxylated Intermediates: A common first step in the aerobic biodegradation of chlorinated aromatic compounds is the enzymatic hydroxylation of the benzene (B151609) ring. This would lead to the formation of chlorinated and difluoromethylated catechols. For example, the degradation of 2,4-dichlorobenzoic acid is known to produce 4-chlorocatechol. researchgate.net
Dechlorination Products: Reductive dechlorination can occur, particularly under anaerobic conditions, where the chlorine atom is replaced by a hydrogen atom. This would result in the formation of 4-(difluoromethyl)benzoic acid.
Ring Cleavage Products: Following the formation of catechol intermediates, enzymatic action can lead to the cleavage of the aromatic ring, producing various aliphatic acid intermediates. researchgate.net
Mineralization Products: Complete degradation, or mineralization, would break down the molecule to carbon dioxide (CO₂), water (H₂O), and inorganic chloride and fluoride (B91410) ions. Studies on related compounds have shown slow but steady mineralization to CO₂ in soil environments. epa.gov
The identification of these transient intermediates is challenging due to their typically low concentrations in complex environmental samples. researchgate.net
Development of Analytical Methodologies for Environmental Monitoring and Degradation Studies
Accurate monitoring of this compound and its degradation products in environmental matrices like water and soil requires sophisticated analytical methods. The techniques employed are generally applicable to a wide range of polar organic contaminants. nih.govepa.gov
Sample Preparation: A crucial first step is the extraction and concentration of the target analyte from the environmental matrix. Solid-phase extraction (SPE) is a widely used technique for aqueous samples. eurofins.comitrcweb.org For soil and sediment, methods like pressurized liquid extraction (PLE) or ultrasonic extraction may be used.
Analytical Detection: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of such compounds. nih.goveurofins.com This method offers high sensitivity and selectivity, allowing for the detection of trace levels of the parent compound and its transformation products. Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring a derivatization step to make the polar benzoic acid more volatile. eurofins.com
The table below outlines common analytical methodologies suitable for monitoring this class of compounds.
| Analytical Step | Technique | Description | Reference(s) |
| Sample Extraction (Water) | Solid-Phase Extraction (SPE) | Water is passed through a cartridge containing a sorbent that retains the analyte, which is later eluted with a small volume of solvent. | eurofins.comitrcweb.org |
| Sample Extraction (Soil) | Pressurized Liquid Extraction (PLE) / Sonication | Uses elevated temperature and pressure or ultrasonic waves to extract analytes from solid matrices into a solvent. | |
| Analysis & Quantification | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides separation based on polarity and highly selective detection and quantification based on mass-to-charge ratios of the parent ion and its fragments. | nih.goveurofins.com |
| Analysis & Quantification | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, providing identification based on retention time and mass spectrum. Often requires derivatization for polar acids. | eurofins.com |
These advanced analytical methods are essential for conducting degradation studies, identifying novel metabolites, and monitoring the environmental fate of this compound. researchgate.net
Patent Literature Analysis and Industrial Synthesis Perspectives
Review of Patented Synthetic Routes for 2-Chloro-4-(difluoromethyl)benzoic acid and Closely Related Structures
While specific patented syntheses for this compound are not widely publicized, the routes for closely related trifluoromethyl and fluoro-analogs are well-documented and provide a clear blueprint for its potential industrial synthesis. These patents typically focus on cost-effective starting materials and efficient chemical transformations to achieve the target molecule.
A prominent strategy for the synthesis of the related 2-chloro-4-(trifluoromethyl)benzoic acid is outlined in patent CN103113219A. google.com This method avoids the difficulties of direct cyanation or electrolysis of 3,4-dichlorobenzotrifluoride (B146526) by employing a multi-step approach: google.com
Condensation: The process begins with the condensation of 3,4-dichlorobenzotrifluoride with diethyl malonate in the presence of a base. google.com
Hydrolysis and Decarboxylation: The resulting intermediate undergoes hydrolysis and decarboxylation to yield 2-chloro-4-trifluoromethyl phenylacetic acid. google.com
Oxidation: The final and key step is the atmospheric oxidation of the phenylacetic acid intermediate, catalyzed by a mixture of magnesium acetate (B1210297) and cobalt acetate, to produce the desired 2-chloro-4-(trifluoromethyl)benzoic acid. google.com
This approach is advantageous as it starts from common and inexpensive raw materials and circumvents issues of isomer separation that plague other methods. google.com
Another common industrial approach for synthesizing halogenated benzoic acids involves the oxidation of a corresponding substituted toluene (B28343). For instance, a method for preparing 2-Chloro-4-fluorobenzoic acid involves the liquid-phase oxidation of 2-chloro-4-fluorotoluene (B151448). This reaction is typically carried out in an autoclave using oxygen under pressure, with a cobalt-manganese catalyst system in a glacial acetic acid solvent. guidechem.com
Furthermore, patent literature describes the synthesis of halogenated benzoic acid derivatives starting from benzotrichloride (B165768) precursors. For example, 2-chloro-4-fluoro-5-nitrobenzoic acid can be prepared via the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118), followed by hydrolysis of the trichloromethyl group to a carboxylic acid. googleapis.com This highlights the versatility of starting materials in industrial synthesis, where the choice often depends on raw material availability and cost.
These patented routes underscore a common theme in industrial synthesis: the strategic transformation of readily available, multi-halogenated aromatic compounds into valuable benzoic acid intermediates through controlled oxidation or hydrolysis steps.
Innovations in Process Chemistry for Scalable and Sustainable Production
The chemical industry is continually seeking innovative methods to make production more scalable, efficient, and environmentally sustainable. For halogenated benzoic acids, these innovations focus on improving reaction conditions, developing novel reagents, and adopting new manufacturing technologies.
Catalyst and Reagent Development: A key innovation lies in the development and optimization of catalyst systems. The method described in patent CN103113219A, which uses a combination of magnesium and cobalt acetates for the oxidation step, represents an improvement designed to increase yield and simplify operations. google.com The development of novel difluoromethylation reagents is also a significant area of innovation. qmul.ac.uk Modern methods are moving away from hazardous reagents like difluorodiazirine and towards safer, more stable options such as those enabling difluorocarbene pathways or employing transition metal and photoredox catalysis. qmul.ac.ukcas.cn These newer protocols often operate under milder conditions, broadening their applicability and safety profile. rsc.org
Process Intensification and Flow Chemistry: A major trend in specialty chemical manufacturing is the shift from traditional batch processing to continuous-flow manufacturing. precedenceresearch.com This approach offers significant advantages for reactions involving hazardous materials or exothermic steps, which are common in halogenation and nitration processes. Continuous-flow reactors provide superior control over reaction temperature and time, leading to improved safety, higher consistency, and potentially better yields. This technology is seen as a major opportunity for the production of compounds like 2,4-dichloro-5-fluorobenzoic acid and its relatives. precedenceresearch.com
Sustainable Synthesis: Sustainability is a growing focus, with an emphasis on reducing waste and avoiding toxic materials. The patented route starting from 3,4-dichlorobenzotrifluoride is noted for having "few three wastes" (waste gas, wastewater, and industrial residue). google.com This contrasts sharply with older methods, such as the Balz-Schiemann reaction for producing fluorinated aromatics, which involves the thermal decomposition of diazonium salts and can release toxic boron trifluoride gas. guidechem.com The development of processes that use catalytic oxidation with air or oxygen instead of stoichiometric chemical oxidants is a key aspect of green chemistry being applied in this field.
Analysis of Industrial Production Metrics: Yields, Purity, and Process Efficiency
High yields are critical for cost-effective production. For example, the oxidation of 2-chloro-4-fluorotoluene to 2-Chloro-4-fluorobenzoic acid is reported with a yield of 92%. guidechem.com Similarly, the final oxidation step in the synthesis of 2-chloro-4-(trifluoromethyl)benzoic acid is detailed with a yield of 82.3%. google.com The nitration of 2-chloro-4-fluorobenzotrichloride to its nitro derivative, an intermediate for a corresponding benzoic acid, proceeds with a 93% yield. googleapis.com
Product purity is equally important, as these compounds are intermediates for agrochemicals where high purity is required to avoid side reactions and ensure the quality of the final active ingredient. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC). The synthesis of 2-chloro-4-(trifluoromethyl)benzoic acid via the phenylacetic acid route reports a final product purity of 97.4% by HPLC. google.com For other halogenated benzoic acids, even higher purities are achievable; one patented process for 2-bromo-4,5-diethoxybenzoic acid reports a purity of 99.9%. epo.org
The table below summarizes reported production metrics for several halogenated benzoic acid derivatives, illustrating the high efficiency demanded in industrial processes.
| Compound | Synthetic Step | Reported Yield (%) | Reported Purity (%) | Reference |
|---|---|---|---|---|
| 2-Chloro-4-(trifluoromethyl)benzoic acid | Oxidation of Phenylacetic Acid Intermediate | 82.3 | 97.4 | CN103113219A google.com |
| 2-Chloro-4-fluorobenzoic acid | Oxidation of Toluene Intermediate | 92 | Not Specified | Guidechem guidechem.com |
| 2-Bromo-4,5-diethoxybenzoic acid | Bromination of Benzoic Acid | 91.5 | 99.9 | EP 3284734 B1 epo.org |
| 2-Chloro-4-fluoro-5-nitrobenzotrichloride | Nitration of Benzotrichloride | 93 | 93.7 | WO 2006/090210 A1 googleapis.com |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Hydrolysis of Benzotrichloride | 91 | 96.5 | EP1853548 B1 googleapis.com |
Trends in Patenting Halogenated Benzoic Acid Derivatives for Agrochemical Applications
The patent landscape for halogenated benzoic acid derivatives is strongly influenced by the demands of the agrochemical industry. These compounds are rarely the final product but serve as crucial building blocks for a wide range of herbicides, fungicides, and insecticides. guidechem.comprecedenceresearch.comgoogle.com
A dominant trend is the increasing focus on fluorine-containing molecules. The incorporation of fluorine, particularly difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups, can significantly enhance the biological activity, metabolic stability, and lipophilicity of a pesticide. guidechem.comagropages.com This has led to a surge in demand and patenting activity for fluorinated intermediates. Over half of the new pesticides approved between 2010 and 2020 contained fluorine, underscoring the importance of this chemical class. researchgate.net
Patents in this area typically claim one of two things: novel compositions of matter (i.e., new agrochemical active ingredients derived from these benzoic acids) or, more commonly, innovative and improved manufacturing processes. Process patents are particularly valuable as they can provide a significant competitive advantage by lowering production costs, increasing purity, or creating a more sustainable manufacturing footprint. agropages.comresearchgate.net
The research and patenting of synthetic routes, such as those for 2-chloro-4-(trifluoromethyl)benzoic acid, are driven by the need for a reliable and economical supply of these key intermediates. google.com As older generations of pesticides face patent expiration and increasing resistance, the development of new, often fluorinated, active ingredients continues to drive innovation and patenting activity for the specialized chemical building blocks required for their synthesis. agropages.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-4-(difluoromethyl)benzoic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling using a halogenated benzoic acid precursor (e.g., 2-chloro-4-iodobenzoic acid) and a difluoromethylboronic acid derivative. Key conditions include:
- Palladium catalyst (e.g., Pd(PPh₃)₄) .
- Base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or toluene) .
- Temperature control (80–120°C) to minimize side reactions.
- Optimization : Yield improvements (>70%) require inert atmospheres (N₂/Ar) and stoichiometric adjustments (1:1.2 molar ratio of aryl halide to boronic acid) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Key Techniques :
Q. What are the primary biological screening protocols for this compound, and how does its lipophilicity affect membrane permeability?
- Assays :
- Enzyme inhibition : Test against cyclooxygenase (COX) or cytochrome P450 isoforms using fluorogenic substrates .
- Cellular uptake : Measure intracellular concentration via HPLC in cancer cell lines (e.g., HeLa) .
- Lipophilicity : The difluoromethyl group enhances logP (~2.8) compared to non-fluorinated analogs, improving passive diffusion .
Advanced Research Questions
Q. How do electronic effects of the difluoromethyl group influence nucleophilic substitution reactivity at the chloro position?
- Mechanistic Insight :
- The electron-withdrawing CF₂H group activates the aromatic ring for SNAr reactions, enabling substitution with amines/thiols under mild conditions (e.g., Et₃N, DMF, 50°C) .
- Kinetic studies (e.g., Hammett plots) reveal a σₚ value of +0.43 for CF₂H, accelerating reaction rates 3–5× vs. CH₃-substituted analogs .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they resolved?
- Challenges :
- Poor crystal growth due to flexible CF₂H group.
- Twinning in monoclinic systems (e.g., space group P2₁/c).
- Solutions :
- Use SHELXT for structure solution and SHELXL for refinement with high-resolution data (d ~0.8 Å) .
- Apply TWIN/BASF commands in refinement to model twinning .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be reconciled for derivatives of this compound?
- Case Study : Discrepancies in ¹⁹F NMR signals (e.g., doublets vs. triplets) may arise from:
- Dynamic effects : Rotameric equilibria of CF₂H at room temperature. Use variable-temperature NMR (-40°C to 25°C) to freeze conformers .
- Solvent polarity : Acetone-d₆ vs. DMSO-d₆ can shift δ by 0.5 ppm. Standardize solvents for cross-study comparisons .
Q. What computational methods predict the compound’s binding affinity to biological targets, and how do results align with experimental data?
- Approaches :
- Docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 3NT1).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns .
- Validation : Compare computed ΔG (-8.2 kcal/mol) with experimental IC₅₀ (12 μM) using SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
